{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone
CAS No.:
Cat. No.: VC16336884
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O4 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | [5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-17-19(25)7-8-20-21(17)18(14-28-20)22(26)15-3-5-16(27-2)6-4-15/h3-8,14,25H,9-13H2,1-2H3 |
| Standard InChI Key | RMWIVORSAIIDAU-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)OC)O |
Introduction
{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone is a complex organic compound featuring a benzofuran core with a piperazine derivative and a methoxyphenyl group attached. This compound is of interest in medicinal chemistry due to its potential biological activities, which are enhanced by the presence of multiple functional groups such as hydroxyl and methanone groups.
Synthesis and Chemical Reactions
The synthesis of {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone typically involves multi-step reactions that include the formation of the benzofuran core, introduction of the piperazine moiety, and attachment of the methoxyphenyl group. Common chemical reactions for compounds with similar structures include oxidation, reduction, and substitution reactions.
Common Reactions for Similar Compounds
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic conditions |
| Reduction | Sodium borohydride | Anhydrous environment |
| Substitution | Halogens, sulfonyl chlorides | Acidic or basic conditions |
Biological Activities and Potential Applications
Compounds with similar structures to {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. These activities are attributed to their ability to inhibit enzymes and bind to receptors, making them valuable in drug development.
Biological Activities of Similar Compounds
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Anti-cancer | Inhibition of cancer cell growth |
| Antimicrobial | Inhibition of microbial growth |
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